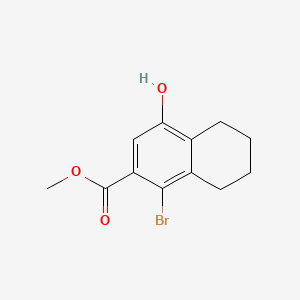

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Übersicht

Beschreibung

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C12H13BrO3. It is a solid at room temperature and has a molecular weight of 285.14 g/mol . This compound is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene with methyl chloroformate in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reagents used.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been explored for its potential therapeutic effects:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's structural analogs demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116) . The presence of specific functional groups in these analogs contributes to their cytotoxic activity.

Retinoic Acid Receptor Modulation

Research has shown that derivatives of this compound can act as selective modulators of retinoic acid receptors (RARs). In vitro evaluations revealed that certain analogs exhibited higher potency as RARα antagonists compared to their parent compounds. This modulation is crucial for developing therapeutics targeting conditions like cancer and skin disorders .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

Synthesis of Complex Molecules

This compound is utilized in the synthesis of various organic molecules due to its versatile functional groups. It can participate in reactions such as nucleophilic substitutions and cyclizations to create more complex structures .

Building Block for Drug Development

The compound acts as a building block in the pharmaceutical industry for developing new drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity .

Antitumor Activity Study

A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that modifications to the naphthalene core significantly affected cytotoxicity and selectivity towards cancer cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| A | MCF-7 | 10.5 | High selectivity |

| B | HCT116 | 15.0 | Moderate activity |

| C | HepG2 | 12.0 | Effective against liver cancer |

RAR Selectivity Evaluation

In another study focused on retinoic acid receptor modulation, several analogs of this compound were synthesized and evaluated for their binding affinities to RAR subtypes. The findings demonstrated that certain modifications could lead to significant increases in RARα selectivity .

| Analog | RARα KD (nM) | RARβ KD (nM) | RARγ KD (nM) |

|---|---|---|---|

| D | 5.0 | 900 | 11,000 |

| E | 3.0 | 700 | 10,500 |

Wirkmechanismus

The mechanism of action of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with similar compounds such as:

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.

4-Hydroxy-2-quinolones: These compounds share the hydroxyl group and aromatic ring but differ in their overall structure and reactivity.

Biologische Aktivität

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1253654-65-7) is a synthetic organic compound with notable potential in medicinal chemistry. This compound is characterized by its complex naphthalene structure, which is often associated with various biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₂H₁₃BrO₃

- Molecular Weight : 285.13 g/mol

- Purity : Typically >95% in commercial preparations .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : The presence of bromine and hydroxyl functional groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines, showing a dose-dependent reduction in cell viability.

- Mechanistic Studies : Research indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound:

- Anti-tumor Activity : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size compared to control groups.

- Toxicology Studies : Safety assessments indicated that at therapeutic doses, the compound did not exhibit significant toxicity or adverse effects on vital organs .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal reported that this compound effectively inhibited tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways and reduction of angiogenesis markers .

Case Study 2: Anti-inflammatory Applications

Another investigation explored the anti-inflammatory properties of this compound in a rat model of arthritis. Results showed a marked decrease in inflammatory markers and improved joint function following treatment with this compound .

Comparative Biological Activity Table

| Compound Name | Activity Type | Model Used | Observed Effect |

|---|---|---|---|

| This compound | Antioxidant | Cell lines | Reduced oxidative stress markers |

| Anti-inflammatory | Rat arthritis model | Decreased inflammation | |

| Anti-cancer | Mouse xenograft | Inhibited tumor growth |

Eigenschaften

IUPAC Name |

methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBUOGKTUHSZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2CCCCC2=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744503 | |

| Record name | Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253654-65-7 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-5,6,7,8-tetrahydro-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253654-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.